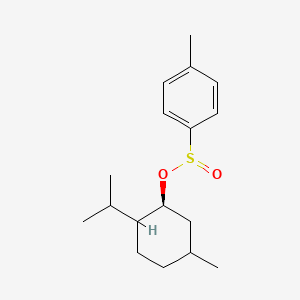

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

Description

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is a chiral sulfinate ester characterized by a stereodefined cyclohexyl backbone and a 4-methylbenzenesulfinate group. This compound is notable for its role in asymmetric synthesis, particularly as a precursor to sulfonimidates and other S(VI) derivatives. Its stereochemical configuration (1S,2R,5S) is critical for its reactivity and biological interactions, as evidenced by its use in the synthesis of Andersen’s reagent (a chiral auxiliary) and antidiabetic agents .

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 4-methylbenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQICGNSARVCSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934331 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 4-methylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-82-4 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 4-methylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate typically involves the reaction of (1S)-2-Isopropyl-5-methylcyclohexanol with 4-methylbenzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfinyl sulfur, leading to the formation of sulfonamides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ammonia, primary amines, alcohols.

Major Products

Oxidation: (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfonate.

Reduction: (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfide.

Substitution: Various sulfonamides and sulfonates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate serves as a versatile reagent in organic synthesis. It is particularly useful in:

- Chiral synthesis : The compound's chiral nature allows it to participate in asymmetric reactions, producing enantiomerically enriched products.

- Functional group transformations : Its sulfonate group can be transformed into other functional groups, facilitating complex molecule construction.

Pharmaceutical Applications

The biological activity of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate suggests potential therapeutic uses. Compounds with similar structures have exhibited pharmacological properties such as:

- Anti-inflammatory effects : Studies indicate that sulfonate compounds can modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis.

- Antimicrobial activity : The compound may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Research involving biological assays is crucial to determine the efficacy and safety profile of this compound, typically assessed through dose-response relationships.

Case Studies

Several studies have documented the applications of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate in various contexts:

- Synthesis of Chiral Sulfinate Esters :

-

Biological Interaction Studies :

- Research focused on the binding affinity of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate to specific biological targets, revealing its potential as a lead compound for drug development in anti-inflammatory therapies.

- Environmental Applications :

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for asymmetric synthesis and functional group transformations. |

| Pharmaceuticals | Potential anti-inflammatory and antimicrobial agent; requires further research. |

| Biological Research | Studied for binding affinities and interactions with biological targets. |

| Environmental Science | Investigated for potential use in bioremediation processes. |

Mechanism of Action

The mechanism of action of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate involves its reactivity at the sulfinyl sulfur. This reactivity allows it to participate in various nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or acting as a precursor in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Substituent Effects

- Compound 3h (2-Methylcyclohexyl-4-methylbenzenesulfinate) : Compared to the target compound, 3h lacks the isopropyl group at the cyclohexyl ring’s 2-position. This structural difference results in distinct NMR shifts:

- 1H NMR : The multiplet for the cyclohexyl methine proton in 3h (δ 3.81–3.97 ppm) is upfield relative to the target compound’s stereochemically complex environment.

- HRMS : The molecular ion [M + Na]+ for 3h is m/z 275.1079, 14 Da lower than the target compound (289.1237) due to reduced alkyl substitution .

Stereochemical Variants

- (1R,2S,5R)-Enantiomer (Andersen’s Reagent): The (1R,2S,5R) enantiomer is a well-known chiral sulfinate ester used in asymmetric NH-transfer reactions. When treated with diacetoxyiodobenzene (DIB) and ammonium carbamate, it forms (R)-4-methylbenzenesulfonimidate with 97:3 enantiomeric ratio (e.r.), demonstrating superior stereocontrol compared to racemic mixtures .

- (1S,2R,5S)-Configuration: The target compound’s (1S) configuration influences its hydrogenation products. For example, catalytic hydrogenation of CBD using this scaffold yields dihydro-CBD with 97% diastereomeric ratio (d.r.), highlighting its utility in generating enantiopure cannabinoids .

Functional Group Analogues

- Sulfonimidates : Conversion of the sulfinate group to a sulfonimidate (via NH-transfer) introduces a nitrogen atom, enhancing electrophilicity. Sulfonimidates exhibit SN2 reactivity (e.g., inversion at sulfur during nucleophilic substitution), unlike sulfinates, which undergo oxidation or ligand-exchange reactions .

- Acetate and Methanesulfonate Derivatives :

- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl acetate : This ester derivative shows reduced leaving-group ability compared to sulfinates, limiting its utility in substitution reactions. Its IR spectrum lacks the characteristic S-O stretches (~1150 cm⁻¹) seen in sulfinates .

- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl methanesulfonate : The mesylate group is a superior leaving group, enabling faster nucleophilic substitutions but with less stereochemical control than sulfinates .

Data Tables

Table 1: NMR Comparison of Key Compounds

Biological Activity

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate, identified by its CAS number 1517-82-4, is a sulfonate compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and potential applications in various fields, including medicinal chemistry and toxicology.

Chemical Structure and Properties

The molecular formula of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is with a molecular weight of approximately 294.45 g/mol. The structure consists of a cyclohexyl group substituted with isopropyl and methyl groups, linked to a 4-methylbenzenesulfinate moiety. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that sulfonate compounds exhibit antimicrobial properties. For instance, a study demonstrated that related sulfonate derivatives showed significant inhibition against various bacterial strains. Although specific data for (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is limited, it can be hypothesized that it may possess similar antimicrobial effects due to structural similarities with other active sulfonates .

Cytotoxicity and Cell Viability

Research focusing on cytotoxic effects has highlighted the importance of assessing the viability of cell lines exposed to sulfonate compounds. In one study, derivatives similar to (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate were tested on human cancer cell lines, revealing varying degrees of cytotoxicity. The findings suggested that modifications in the sulfonate structure could enhance or diminish cytotoxic effects .

Enzyme Inhibition

Sulfonates are known to interact with various enzymes, potentially acting as inhibitors or activators. For example, compounds with similar structures have been shown to inhibit certain enzymes involved in metabolic pathways. Future studies could explore whether (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate exhibits enzyme modulation capabilities, contributing to its therapeutic potential.

Synthesis and Analytical Methods

The synthesis of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate typically involves the reaction of corresponding alcohols with sulfinate reagents under controlled conditions. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Toxicological Assessments

A comprehensive toxicological assessment was conducted on related sulfonate compounds, focusing on their effects on mammalian cells. The results indicated that certain structural features significantly influenced toxicity levels, underscoring the need for thorough evaluation of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate in future studies .

Environmental Impact

The environmental persistence and bioaccumulation potential of sulfonates have raised concerns regarding their ecological impact. Studies have shown that some sulfonates can affect aquatic life, prompting further investigation into the environmental fate of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate .

Q & A

Basic: What are the most reliable synthetic routes for preparing (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate?

Answer:

The compound is commonly synthesized via stereoselective oxidation of thiols or sulfides. A robust method involves the nickel(II)-catalyzed electrochemical oxidative esterification of thiols with alcohols, yielding sulfinate esters in moderate-to-high yields (e.g., 36–90%) under anaerobic conditions . Alternatively, the Andersen’s reagent pathway employs diacetoxyiodobenzene (DIB) and ammonium carbamate for imidation of chiral sulfinates, achieving 70% yield with 97:3 enantiomeric ratio (e.r.) in acetonitrile at room temperature . Key steps include:

- Reagent stoichiometry: 2.5 equivalents DIB, 4.0 equivalents ammonium carbamate.

- Purification: Neutral alumina chromatography for stereochemical purity.

Advanced: How can stereoselectivity in sulfinate-to-sulfonimidate transformations be optimized?

Answer:

Stereochemical control during sulfonimidate formation relies on the chirality of the starting sulfinate and reaction kinetics. For (1S)-configured cyclohexyl sulfinates, imidation proceeds via iodonitrene intermediates, retaining configuration at sulfur. Strategies include:

- Chiral auxiliaries: Use of (1R,2S,5R)-menthol derivatives to enforce steric hindrance .

- Solvent effects: Polar aprotic solvents (e.g., MeCN) enhance iodonitrene stability.

- Monitoring: ¹H NMR tracking of NH proton signals (δ ~3.14 ppm) ensures diastereomeric purity .

Basic: What analytical techniques are critical for characterizing this sulfinate?

Answer:

- ¹H/¹³C NMR: Confirm regiochemistry via splitting patterns (e.g., δ 7.62–7.44 ppm for aromatic protons, δ 80.1 ppm for sulfinate ester linkage) .

- HRMS: Validate molecular formula (e.g., [M + Na]⁺ = 289.1238 for C₁₄H₂₀O₂NaS) .

- HPLC with chiral stationary phases: Resolve enantiomers (e.g., e.r. determination using racemic references) .

Advanced: How can crystallographic ambiguities in sulfinate derivatives be resolved?

Answer:

For centrosymmetric or twinned crystals, use SHELXL refinement with Rogers’ η parameter or Flack’s x parameter to assess enantiomorph-polarity. Key steps:

- Data collection: High-resolution (<1.0 Å) datasets minimize overprecision in near-centrosymmetric structures .

- Validation: Cross-check with Hirshfeld atom refinement (HAR) for hydrogen bonding networks .

Basic: What are the storage and stability considerations for this compound?

Answer:

- Storage: Under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfinate group.

- Stability: Monitor via TLC or NMR for sulfoxide/sulfone byproducts under aerobic conditions .

Advanced: How can computational modeling predict sulfinate reactivity in catalytic systems?

Answer:

Density-functional theory (DFT) simulations map transition states for sulfinate esterification or imidation. Key applications:

- Mechanistic insights: Compare activation energies for DIB-mediated vs. electrochemical pathways .

- Stereoelectronic effects: Analyze orbital interactions between the sulfinate sulfur and iodonitrene .

Basic: What are common applications of this compound in academic research?

Answer:

- Chiral derivatization agents: Resolve enantiomers in HPLC or sensor systems (e.g., Carbopack X-modified electrodes) .

- Pharmaceutical intermediates: Precursor to sulfonimidates with antidiabetic or antimicrobial activity .

Advanced: How to address contradictions in yield data across synthetic protocols?

Answer:

- Reaction scalability: Batch vs. continuous flow systems (e.g., electrochemical cells) impact mass transfer and yield .

- Impurity profiling: Use LC-MS to identify side products (e.g., overoxidized sulfones) .

- Kinetic studies: Vary temperature (RT vs. 0°C) to optimize intermediates’ lifetime.

Basic: What experimental design principles apply to sulfinate stability studies?

Answer:

- Factorial design: Vary pH, temperature, and light exposure in accelerated degradation tests.

- Controls: Include radical scavengers (e.g., BHT) to isolate oxidative pathways .

Advanced: How to validate sulfinate enantiopurity without X-ray crystallography?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.